

Application Note & Protocol: Quantification of (11Z)-Hexadec-11-enoyl-CoA in Tissues

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Compound of Interest

Compound Name: (11Z)-Hexadec-11-enoyl-CoA

Cat. No.: B12421777

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z)-Hexadec-11-enoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β -oxidation and the synthesis of complex lipids.[1][2] They also function as signaling molecules that can regulate enzyme activity, ion channels, and gene transcription.[3] Accurate quantification of specific acyl-CoA species like **(11Z)-Hexadec-11-enoyl-CoA** in tissues is essential for understanding lipid metabolism in various physiological and pathological states, such as metabolic disorders and diabetes.[2][4]

While methods developed specifically for the (11Z) isomer are not extensively documented, robust and sensitive methods for the general quantification of long-chain acyl-CoAs are well-established and can be adapted.[1][5] The most effective and widely used technique is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[6] This application note provides a detailed protocol for the extraction and quantification of **(11Z)-Hexadec-11-enoyl-CoA** from tissue samples using LC-MS/MS.

Principle of the Method

This method employs a liquid-liquid or solid-phase extraction to isolate acyl-CoAs from tissue homogenates. The extracted acyl-CoAs are then separated using reversed-phase liquid chromatography. Quantification is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.^{[7][8]} This approach offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is typically monitored.^{[7][8]} An internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA), is used to correct for extraction inefficiency and matrix effects.^{[4][9]}

Data Presentation

Quantitative data for **(11Z)-Hexadec-11-enoyl-CoA** is not widely available. The following table serves as a template for presenting results obtained using the described protocol.

Tissue Type	Mean Concentration (pmol/mg protein)	Standard Deviation (pmol/mg protein)	Method Used
Rat Liver	Data	Data	UHPLC-MS/MS
Mouse Skeletal Muscle	Data	Data	UHPLC-MS/MS
Human Adipose Tissue	Data	Data	UHPLC-MS/MS

Experimental Protocols

4.1. Materials and Reagents

- Tissue Samples: Frozen tissue (e.g., liver, muscle), stored at -80°C.
- Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate non-endogenous acyl-CoA.

- Extraction Solvents:
 - Methanol (LC-MS grade)
 - Chloroform (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Isopropanol (LC-MS grade)
 - 5% (w/v) 5-Sulfosalicylic acid (SSA) in deionized water, chilled.[10]
- Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[4][9]
- Solid-Phase Extraction (SPE): Weak anion reverse phase SPE columns.[7]
- LC Mobile Phases:
 - Mobile Phase A: 10 mM Ammonium Hydroxide in Water (or other high pH modifier).
 - Mobile Phase B: Acetonitrile.
- Other Reagents: Liquid nitrogen, Phosphate-Buffered Saline (PBS), Formic Acid.

4.2. Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is a composite of established methods for acyl-CoA extraction.[4][7][9] It is critical to keep samples on ice throughout the procedure to prevent degradation.

- Tissue Preparation: Weigh approximately 40-100 mg of frozen tissue in a pre-chilled tube.[4][7]
- Internal Standard Addition: Add a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA) to the tube.[4]
- Homogenization: Add 1 mL of ice-cold homogenization buffer (100 mM KH₂PO₄, pH 4.9). Homogenize the tissue on ice using a mechanical homogenizer (e.g., Omni TH) for two 30-second intervals.[4][7]

- Solvent Extraction: Add 2 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v). Vortex vigorously for 2 minutes and sonicate for 3 minutes.[4]
- Phase Separation: Centrifuge the homogenate at 1300-16000 x g for 10-15 minutes at 4°C. [4][7]
- Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.[7]
- (Optional) Solid-Phase Extraction (SPE) for Cleanup:
 - Condition an SPE column with 3 mL of methanol, followed by 3 mL of water.[7]
 - Load the supernatant onto the column.
 - Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[7]
 - Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7]
 - Combine the eluted fractions and dry under a stream of nitrogen at room temperature.[7]
- Sample Reconstitution: Reconstitute the dried extract (or an aliquot of the supernatant from step 6) in 100-150 µL of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[1][7]

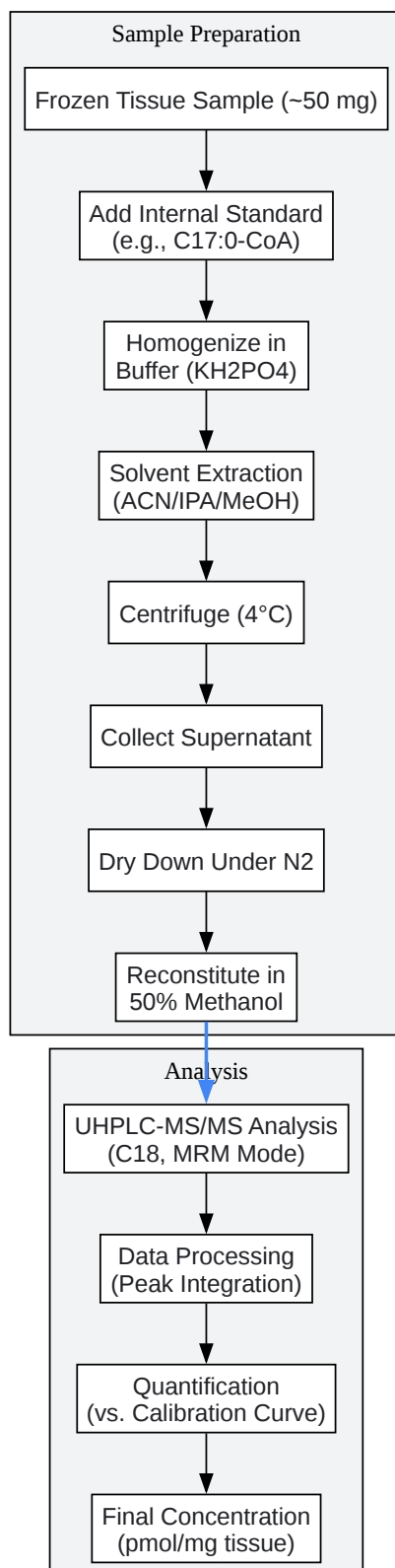
4.3. Protocol 2: UHPLC-MS/MS Analysis

- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.[5]
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 0.4 mL/min.

- Gradient: A typical gradient might start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
- Injection Volume: 5-10 μL .
- Column Temperature: 35-40°C.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
 - Scan Type: Multiple Reaction Monitoring (MRM).[7]
 - MRM Transitions:
 - **(11Z)-Hexadec-11-enoyl-CoA** (C16:1-CoA): Precursor ion $[M+H]^+$ m/z 1006.3 \rightarrow Product ion m/z 499.2 (Neutral Loss of 507.1).
 - Heptadecanoyl-CoA (C17:0-CoA, Internal Standard): Precursor ion $[M+H]^+$ m/z 1020.3 \rightarrow Product ion m/z 513.2 (Neutral Loss of 507.1).
 - MS Parameters: Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the specific instrument used.[1] Collision energy should be optimized for each transition.
- Quantification:
 - Prepare a calibration curve using a certified standard of a closely related acyl-CoA (e.g., Palmitoleoyl-CoA) spiked with the internal standard.
 - Integrate the peak areas for the analyte and the internal standard in both the standards and the tissue samples.
 - Calculate the concentration of **(11Z)-Hexadec-11-enoyl-CoA** in the tissue samples by relating the analyte/IS peak area ratio to the calibration curve.
 - Normalize the final concentration to the initial tissue weight or protein concentration of the homogenate.

Visualizations

5.1. Experimental Workflow

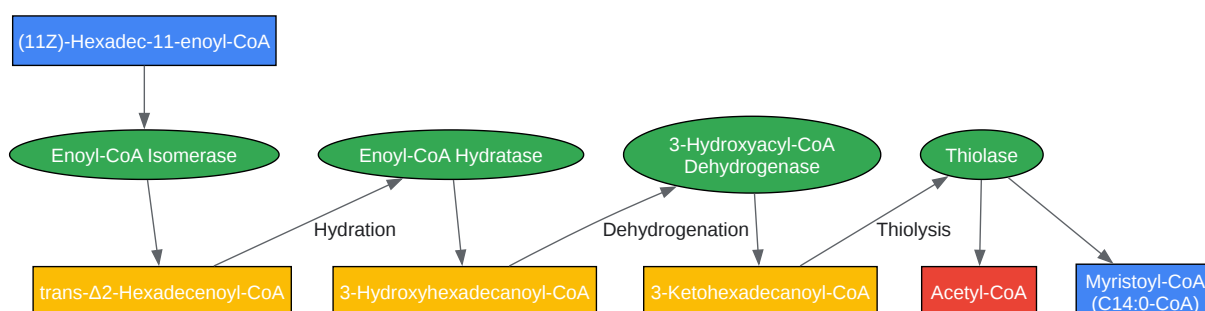


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Caption: Workflow for tissue acyl-CoA quantification.

5.2. Metabolic Pathway Involvement

(11Z)-Hexadec-11-enoyl-CoA is an intermediate in the β -oxidation of monounsaturated fatty acids. The process involves specific enzymes to handle the double bond.



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Caption: Simplified β -oxidation of a monounsaturated acyl-CoA.

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